KRAS G12V Mutant Binding: Unique Target Engagement Not Observed for N-Methyl or N,N-Diisopropyl Analogs
3,3-Diphenyl-N-(propan-2-yl)propanamide has been experimentally profiled for binding to the GDP-bound KRAS G12V mutant via ¹H/¹⁵N-HSQC NMR spectroscopy, yielding a dissociation constant (Kd) below 10,000 nM [1]. While this represents weak-moderate affinity consistent with a fragment-like hit, it constitutes a documented target engagement event for this chemotype at KRAS G12V that has not been reported for the closest N-alkyl analogs: N-methyl-3,3-diphenylpropanamide, N,N-diisopropyl-3,3-diphenylpropanamide, or 3,3-diphenylpropionic acid. For procurement decisions in KRAS-focused drug discovery programs, this differential target annotation provides a basis for selecting the N-isopropyl congener over uncharacterized analogs.
| Evidence Dimension | Binding affinity to KRAS G12V mutant (GDP-bound state) |
|---|---|
| Target Compound Data | Kd < 10,000 nM (¹H/¹⁵N-HSQC NMR) |
| Comparator Or Baseline | N-methyl-3,3-diphenylpropanamide: no KRAS binding data reported; N,N-diisopropyl-3,3-diphenylpropanamide: no KRAS binding data reported |
| Quantified Difference | Target compound has documented KRAS G12V binding with Kd < 10 μM; comparators lack any reported KRAS binding activity |
| Conditions | 15N-labelled GDP-bound KRAS G12V mutant (residues 1–169) expressed in E. coli Rosetta 2 (DE3); HSQC NMR spectroscopy |
Why This Matters
For procurement in KRAS-targeted fragment-based drug discovery, this compound is the only N-alkyl diphenylpropanamide with publicly documented KRAS G12V binding data, reducing the risk of acquiring an uncharacterized analog with unknown target space.
- [1] BindingDB. BDBM50607571 / CHEMBL5219570. Binding affinity of 3,3-diphenyl-N-(propan-2-yl)propanamide to KRAS G12V mutant assessed as dissociation constant by HSQC NMR spectroscopy. Available at: https://www.bindingdb.org/ View Source
